N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3,4-dimethoxybenzenesulfonamide
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Description
N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3,4-dimethoxybenzenesulfonamide is a useful research compound. Its molecular formula is C23H22N2O6S and its molecular weight is 454.5. The purity is usually 95%.
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Biological Activity
N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3,4-dimethoxybenzenesulfonamide is a compound of interest due to its potential biological activities and therapeutic applications. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by the following molecular formula:
- Molecular Formula : C24H22N2O5S
- Molecular Weight : 418.49 g/mol
This structure includes a dibenzo[b,f][1,4]oxazepine core and a sulfonamide group, which are known for their diverse biological activities.
Research indicates that sulfonamides can exhibit various mechanisms of action, including inhibition of specific enzymes and modulation of receptor activities. The compound may act as an inhibitor of certain receptors or enzymes involved in physiological processes.
Potential Mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have shown to inhibit carbonic anhydrase and other enzymes that play crucial roles in metabolic pathways.
- Receptor Modulation : There is evidence suggesting that derivatives of dibenzo[b,f][1,4]oxazepine can selectively inhibit dopamine D2 receptors, which are implicated in various neurological disorders .
Biological Activity Studies
Recent studies have evaluated the biological activity of related compounds and provided insights into the potential effects of this compound.
Case Study: Perfusion Pressure Modulation
A study investigated the effects of benzenesulfonamide derivatives on perfusion pressure in isolated cardiovascular systems. The results indicated that certain derivatives could significantly alter perfusion pressure over time. The experimental design is summarized in Table 1 below:
Group | Compound | Dose (nM) | Effect on Perfusion Pressure |
---|---|---|---|
I | Control | - | Baseline |
II | Benzenesulfonamide | 0.001 | No significant change |
III | Compound 2 (2,5-Dichloro-N-(4-nitro-phenyl)-benzene-sulfonamide) | 0.001 | Decreased perfusion pressure |
IV | Compound 3 (2-Hydrazinocarbonyl-benzenesulfonamide) | 0.001 | Decreased perfusion pressure |
V | Compound 4 (4-(2-Amino-ethyl)-benzenesulfonamide) | 0.001 | Significant decrease |
VI | Compound 5 (4-[3-(4-Nitro-phenyl)-ureido]-benzenesulfonamide) | 0.001 | No significant change |
The study concluded that compound 4 exhibited a notable effect on perfusion pressure through potential interactions with calcium channels .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetic profile is crucial for assessing the therapeutic potential of this compound. Various computational models have been used to predict its absorption, distribution, metabolism, and excretion (ADME) properties.
Key Pharmacokinetic Parameters:
Properties
IUPAC Name |
N-(5-ethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-3,4-dimethoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O6S/c1-4-25-18-7-5-6-8-20(18)31-19-11-9-15(13-17(19)23(25)26)24-32(27,28)16-10-12-21(29-2)22(14-16)30-3/h5-14,24H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEOXXVOQGNKPLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NS(=O)(=O)C4=CC(=C(C=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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